4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(3-chlorophenyl)methylidene]hydrazinyl]benzoic Acid
- 4-[2-[(3-bromophenyl)methylidene]hydrazinyl]benzoic Acid
- 4-[2-[(3-methylphenyl)methylidene]hydrazinyl]benzoic Acid
Uniqueness
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C14H11FN2O2 |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11FN2O2/c15-12-3-1-2-10(8-12)9-16-17-13-6-4-11(5-7-13)14(18)19/h1-9,17H,(H,18,19) |
InChI Key |
USDCYZORRMENHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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